Cas no 1935192-97-4 (tert-butyl N-(1-benzofuran-3-yl)carbamate)

Tert-butyl N-(1-benzofuran-3-yl)carbamate is a carbamate-protected derivative of 1-benzofuran-3-amine, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing for selective deprotection under mild acidic conditions, making it valuable in multi-step synthetic routes. The benzofuran moiety contributes to its utility in constructing heterocyclic compounds with potential biological activity. This compound is particularly advantageous in peptide coupling and medicinal chemistry applications due to its compatibility with a range of reaction conditions. High purity grades are available to ensure reproducibility in research and industrial processes.
tert-butyl N-(1-benzofuran-3-yl)carbamate structure
1935192-97-4 structure
Product Name:tert-butyl N-(1-benzofuran-3-yl)carbamate
CAS No:1935192-97-4
MF:C13H15NO3
MW:233.263103723526
MDL:MFCD31536534
CID:5211662
PubChem ID:129320172
Update Time:2025-08-05

tert-butyl N-(1-benzofuran-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-3-benzofuranyl-, 1,1-dimethylethyl ester
    • tert-butyl N-(1-benzofuran-3-yl)carbamate
    • MDL: MFCD31536534
    • Inchi: 1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-8-16-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15)
    • InChI Key: TYUPVMGBIXSHEG-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1C2=CC=CC=C2OC=1

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tert-butyl N-(1-benzofuran-3-yl)carbamate Related Literature

Additional information on tert-butyl N-(1-benzofuran-3-yl)carbamate

tert-butyl N-(1-benzofuran-3-yl)carbamate (CAS No. 1935192-97-4): An Overview of a Promising Compound in Pharmaceutical Research

tert-butyl N-(1-benzofuran-3-yl)carbamate (CAS No. 1935192-97-4) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of carbamates, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of tert-butyl N-(1-benzofuran-3-yl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 1-benzofuran-3-yl ring. The presence of the benzofuran ring imparts significant aromatic character and stability to the molecule, making it an attractive candidate for drug development. The tert-butyl group, known for its steric hindrance and hydrophobic properties, enhances the compound's solubility and bioavailability.

Recent studies have highlighted the potential of tert-butyl N-(1-benzofuran-3-yl)carbamate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

In addition to its neuroprotective properties, tert-butyl N-(1-benzofuran-3-yl)carbamate has also shown promise in the management of chronic pain. Preclinical studies have demonstrated that this compound can modulate pain pathways by interacting with specific receptors in the central nervous system. Its ability to reduce pain without causing significant side effects makes it a valuable candidate for the development of novel analgesics.

The pharmacokinetic profile of tert-butyl N-(1-benzofuran-3-yl)carbamate has been extensively studied to understand its behavior in biological systems. Studies have shown that this compound exhibits good oral bioavailability and a favorable half-life, which are crucial factors for its potential use as an oral medication. Furthermore, its low toxicity profile and minimal side effects make it a safe option for long-term use.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-(1-benzofuran-3-yl)carbamate in human subjects. Early results from phase I trials have been promising, with no significant adverse events reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, which are expected to provide more comprehensive data on its therapeutic potential.

The synthesis of tert-butyl N-(1-benzofuran-3-yl)carbamate involves several well-established chemical reactions, including the formation of the carbamate linkage and the introduction of the benzofuran ring. Various synthetic routes have been explored to optimize yield and purity, ensuring that the compound meets stringent quality standards for pharmaceutical applications.

In conclusion, tert-butyl N-(1-benzofuran-3-yl)carbamate (CAS No. 1935192-97-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and promising preclinical results make it an exciting candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing treatments for various diseases and conditions.

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